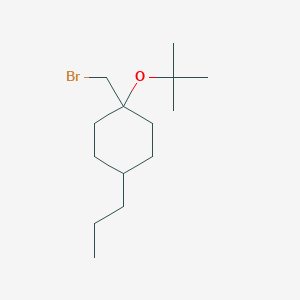

1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane

Beschreibung

1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane (CAS: 777884-22-7) is a brominated cyclohexane derivative featuring three distinct substituents: a bromomethyl group, a bulky tert-butoxy ether, and a propyl chain. This compound has been classified as a discontinued product, with a purity of 98%, likely due to challenges in synthesis, stability, or commercial demand .

Eigenschaften

Molekularformel |

C14H27BrO |

|---|---|

Molekulargewicht |

291.27 g/mol |

IUPAC-Name |

1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxy]-4-propylcyclohexane |

InChI |

InChI=1S/C14H27BrO/c1-5-6-12-7-9-14(11-15,10-8-12)16-13(2,3)4/h12H,5-11H2,1-4H3 |

InChI-Schlüssel |

KGCSLNUPGZLYIH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1CCC(CC1)(CBr)OC(C)(C)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane is a chemical compound characterized by its unique structure, which includes a bromomethyl group and a tert-butoxy substituent on a cyclohexane ring. This compound has garnered attention in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and reactivity profiles.

- Molecular Formula : C13H24BrO

- Molecular Weight : 275.24 g/mol

- CAS Number : 92368-33-7

The presence of the bromomethyl group makes this compound particularly susceptible to nucleophilic substitution reactions, which can lead to various biological interactions.

Research indicates that compounds similar to 1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane may interact with biological systems through several mechanisms:

- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution, potentially leading to the formation of biologically active derivatives.

- Enzyme Interaction : Similar compounds have shown potential interactions with enzymes, suggesting that this compound might influence metabolic pathways.

Case Studies and Research Findings

- Inflammation and Cytokine Modulation : A study examining compounds with similar structures found that they could modulate inflammatory responses by affecting cytokine levels, particularly TNF-alpha. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Compounds structurally related to 1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

- Cholesterol Absorption Inhibition : Research on related compounds has shown efficacy in reducing cholesterol absorption in animal models, highlighting the potential for therapeutic applications in cardiovascular health .

Data Table: Summary of Biological Activities

Synthesis Pathways

The synthesis of 1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane can be achieved through various methods, including:

- Alkylation Reactions : Utilizing alkyl halides to introduce the bromomethyl group.

- Functional Group Transformations : Converting existing functional groups into bromomethyl or tert-butoxy substituents.

These synthetic approaches are crucial for obtaining the compound in sufficient yields for biological testing.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s reactivity and applications can be contextualized by comparing it to structurally related molecules:

1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Key Substituents : Bromomethyl and methanesulfonyl (mesyl) groups.

- Reactivity : The mesyl group is a superior leaving group compared to tert-butoxy, enabling nucleophilic substitution reactions under milder conditions. This enhances its utility in pharmaceutical synthesis, where controlled reactivity is critical .

- Applications : Widely used in drug discovery and material science due to its dual functionality (alkylation via bromomethyl and sulfonylation via mesyl).

1-Bromo-6-prop-2-ynyloxy cyclohexene (CAS: N/A)

- Key Substituents : Bromo and propargyloxy groups on a cyclohexene backbone.

- Reactivity : The cyclohexene ring introduces unsaturation, enabling conjugation and participation in Diels-Alder reactions. The propargyloxy group allows further functionalization via click chemistry or silane protection (e.g., synthesis of [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane) .

- Applications : Intermediate in synthesizing silane-protected alkynes for catalytic studies.

1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane

- Key Substituents : Bromomethyl, tert-butoxy, and propyl groups.

- The propyl chain enhances hydrophobicity, influencing solubility in non-polar solvents.

- Applications: Limited data exist due to its discontinued status, but its structure suggests niche use in sterically demanding alkylation reactions .

Comparative Data Table

Key Research Findings

Steric Effects : The tert-butoxy group in 1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane likely reduces its alkylation efficiency compared to mesyl-containing analogs, which are more reactive .

Synthetic Utility : Propargyloxy-substituted cyclohexenes (e.g., 1-Bromo-6-prop-2-ynyloxy cyclohexene) are more versatile in click chemistry applications than the tert-butoxy derivative .

Commercial Viability : The discontinuation of 1-(Bromomethyl)-1-(tert-butoxy)-4-propylcyclohexane suggests that structurally optimized compounds (e.g., mesyl derivatives) dominate industrial applications due to superior reactivity and ease of handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.